Diethylchlorosilane
Description
Properties
InChI |
InChI=1S/C4H10ClSi/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVLBDERBHIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883528 | |
| Record name | Silane, chlorodiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-19-4 | |
| Record name | Silane, chlorodiethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodiethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Diethylchlorosilane
Mechanistic Studies of Direct Synthesis Pathways
The direct synthesis, a variant of the Müller-Rochow process, is a cornerstone of industrial organosilane production. This process facilitates the reaction between an alkyl halide and elemental silicon, catalyzed by copper, to form a mixture of alkylchlorosilanes.
The Müller-Rochow process, traditionally associated with the synthesis of methylchlorosilanes, is adapted for the production of ethyl-substituted silanes by using ethyl chloride as the alkyl halide reactant. acs.org The reaction involves passing gaseous ethyl chloride over a contact mass of powdered silicon and a copper catalyst at elevated temperatures. researchgate.netusq.edu.au This direct process yields a mixture of ethylchlorosilanes, primarily consisting of diethyldichlorosilane ((C₂H₅)₂SiCl₂), ethyltrichlorosilane (B93397) (C₂H₅SiCl₃), and the target compound, diethylchlorosilane ((C₂H₅)₂SiHCl), sometimes referred to as ethyldichlorosilane in literature. researchgate.netnahrainuniv.edu.iq
The mechanism, while not fully elucidated, is understood to proceed via an intermetallic intermediate, approximately Cu₃Si, formed between the copper catalyst and silicon. wikipedia.org This intermediate facilitates the cleavage of the C-Cl bond in ethyl chloride and the subsequent formation of Si-C and Si-Cl bonds on the silicon surface. wikipedia.org The process is typically carried out in a fluidized bed or stirred-bed reactor to ensure efficient heat and mass transfer, which is critical for controlling the reaction and product distribution. usq.edu.auuni-wuppertal.de
The selectivity of the reaction can be manipulated through the use of promoters. Additives such as zinc, aluminum, and their respective chlorides can enhance the formation of specific silanes. researchgate.netnahrainuniv.edu.iq For instance, the addition of zinc or zinc chloride has been shown to significantly increase the ratio of diethyldichlorosilane to ethyltrichlorosilane. researchgate.net
Kinetic investigations reveal that the rate of the reaction is directly dependent on the pressure of ethyl chloride, indicating an apparent reaction order of unity with respect to the ethyl chloride reactant. researchgate.netnahrainuniv.edu.iq The activation energy and other kinetic parameters can be determined by studying the temperature and pressure dependencies of the reaction rates. nahrainuniv.edu.iq
| Catalyst System (10% Si-CuCl base) | DEDCS / ETCS Ratio |
|---|---|
| Si-CuCl (Unpromoted) | 0.088 |
| + Al | 0.133 |
| + Zn | 10.16 |
| + MgO | 0.53 |
| + ZnCl₂ | 3.5 |
| + CaCl₂ | 0.102 |
| + Al + ZnCl₂ + CaCl₂ | 5.6 |
Indirect Synthetic Routes and Reaction Mechanisms
Indirect methods for synthesizing this compound typically involve the selective reduction of diethyldichlorosilane ((C₂H₅)₂SiCl₂). This approach leverages hydride transfer reagents to substitute one chlorine atom with a hydrogen atom. The primary challenge in this route is achieving high selectivity to prevent over-reduction to diethylsilane (B7801327) ((C₂H₅)₂SiH₂).
The selective reduction of diethyldichlorosilane to this compound requires a hydride reagent with appropriate reactivity. The Si-Cl bond is susceptible to nucleophilic attack by hydride ions (H⁻). The choice of reducing agent and reaction conditions is critical to control the extent of reduction.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. chemguide.co.uk Its application in reducing chlorosilanes proceeds via a nucleophilic addition mechanism. chemguide.co.uk The hydride ion from the BH₄⁻ complex attacks the electrophilic silicon atom of dichlorodiethylsilane, displacing a chloride ion to form a transient intermediate, which then leads to this compound.
The mechanism consists of two main stages:
Nucleophilic Attack: A hydride ion (H⁻) from NaBH₄ attacks the silicon center of (C₂H₅)₂SiCl₂, forming a pentacoordinate silicon intermediate. This is followed by the departure of a chloride ion (Cl⁻). pressbooks.pubnumberanalytics.com
Protonation/Workup: The resulting species is then treated, often with the solvent itself, to yield the final neutral product. pressbooks.pub
Solvents play a crucial role in NaBH₄ reductions. wikipedia.org Hydroxylic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction, not only as the solvent but also as a proton source for the workup step. wikipedia.orglumenlearning.com However, NaBH₄ can also react with these solvents, so an excess of the reagent may be necessary. wikipedia.org Aprotic solvents such as tetrahydrofuran (B95107) (THF) are also used, which can modify the reactivity of the borohydride. numberanalytics.com The choice of solvent can influence the reaction rate and selectivity, with different solvents affecting the solubility and reactivity of the NaBH₄ reagent. harvard.edu
More powerful hydride reagents, such as lithium hydride (LiH) and lithium aluminum hydride (LiAlH₄), are also employed for the reduction of chlorosilanes.
Lithium Hydride (LiH): LiH is a saline hydride used in the synthesis of other complex hydrides and in the production of silane (B1218182) (SiH₄) from silicon tetrachloride. wikipedia.org On its own, LiH can be unreactive towards some chlorosilanes. google.com However, its reactivity is significantly enhanced when used in combination with LiAlH₄. google.com In such a mixed-hydride system, LiH can actively participate in the reduction of chlorosilanes, allowing for a reduction in the amount of the more expensive LiAlH₄. google.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent and generally non-selective reducing agent. harvard.edumasterorganicchemistry.com The Al-H bond in the AlH₄⁻ anion is more polar and reactive than the B-H bond in NaBH₄, making LiAlH₄ capable of reducing a wider array of functional groups, including alkyl halides. lumenlearning.comwikipedia.org It readily reduces chlorosilanes, but controlling the reaction to achieve selective monochlorosilane formation from a dichlorosilane (B8785471) is challenging. The high reactivity of LiAlH₄ often leads to the complete reduction of both chlorine atoms, yielding diethylsilane.
The reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic solvents. wikipedia.orgbyjus.com To achieve higher selectivity and avoid over-reduction, milder, sterically hindered derivatives of LAH, such as lithium tri-tert-butoxyaluminum hydride, are sometimes used in other types of reductions to control reactivity, a strategy that could potentially be applied to chlorosilane reductions. wikipedia.org
| Reagent | Formula | Relative Reactivity | Typical Solvents | Selectivity Profile |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol, Water, THF | High; generally reduces one Si-Cl bond selectively under controlled conditions. wikipedia.orgyoutube.com |
| Lithium Hydride | LiH | Low (when used alone) | Ethers (often with LiAlH₄) | Poor alone, acts as a co-reductant with LiAlH₄. wikipedia.orggoogle.com |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Diethyl Ether, THF (anhydrous) | Low; tends to cause over-reduction to diethylsilane. lumenlearning.combyjus.com |
Organometallic Intermediates in this compound Synthesis
The synthesis of this compound frequently involves the use of organometallic intermediates, which facilitate the formation of the silicon-carbon bond. Grignard reagents and organolithium compounds are prominent examples of such intermediates. ebsco.comsigmaaldrich.comwikipedia.orglscollege.ac.in
Grignard Reagents:
Grignard reagents, with the general formula RMgX, are formed by reacting an organic halide with magnesium metal. ebsco.comsigmaaldrich.com In the context of this compound synthesis, an ethyl magnesium halide (e.g., ethyl magnesium bromide) acts as a nucleophile, attacking a silicon precursor. libretexts.org The polar nature of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, drives this nucleophilic attack on the electrophilic silicon center. libretexts.org The reaction is typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the Grignard reagent from reacting with water. sigmaaldrich.comlibretexts.org
A general representation of this reaction is the interaction of a suitable halosilane with an ethyl magnesium halide. nasa.gov For instance, the reaction of diethyldichlorosilane with an appropriate Grignard reagent can be used, although careful control is needed to prevent the formation of tetraethylsilane. The versatility of Grignard reagents allows for their use with various carbonyl compounds to produce alcohols, highlighting their broad applicability in organic synthesis. ebsco.comsigmaaldrich.com
Organolithium Compounds:
Organolithium reagents, characterized by a carbon-lithium bond, are highly reactive and serve as potent nucleophiles and strong bases. wikipedia.orglscollege.ac.in Their utility in forming other organometallic compounds, including organosilicon compounds, is well-established. wikipedia.orglscollege.ac.in The synthesis involves the reaction of an organolithium reagent, such as ethyllithium, with a suitable chlorosilane precursor.
The high polarity of the C-Li bond makes these reagents effective for carbolithiation reactions, where the carbon-lithium bond adds across a carbon-carbon multiple bond. wikipedia.org While this specific reaction is more common in polymerization, the underlying principle of nucleophilic attack is central to their use in synthesizing compounds like this compound. The reaction of an organohalogen compound with an organolithium reagent, known as halogen-lithium exchange, is a key method for generating a variety of organolithium compounds. numberanalytics.com
The following table summarizes the key features of these organometallic intermediates in the synthesis of organosilicon compounds.
| Organometallic Reagent | General Formula | Key Characteristics | Typical Solvents |
| Grignard Reagent | RMgX | Moderately reactive, strong base, nucleophilic | Diethyl ether, Tetrahydrofuran (THF) |
| Organolithium Compound | RLi | Highly reactive, very strong base, potent nucleophile | Alkanes, Ethers |
Hydrogen-Halogen Exchange Reactions for this compound Derivatization
Hydrogen-halogen exchange reactions provide a valuable route for the derivatization of this compound. This method involves the reaction of a hydridosilane with a halogen source, leading to the substitution of a hydrogen atom with a halogen.
One approach involves the reaction of diethylsilane with hydrogen chloride in the presence of a suitable catalyst. For instance, passing gaseous hydrogen chloride through an ether compound can create a saturated solution capable of reacting with the silane. google.com The reaction temperature for such hydrogenations can range from -70°C to 160°C, with preferred ranges often being lower, between -30°C and 50°C. google.com
Another method for derivatization is the hydrosilylation of unsaturated compounds. While not a direct hydrogen-halogen exchange, it represents a key reaction class for functionalizing this compound. In hydrosilylation, the Si-H bond of this compound adds across a carbon-carbon or carbon-heteroatom multiple bond. mdpi.com For example, this compound can be reacted with propylene (B89431) to produce diethylpropylchlorosilane. google.com This addition reaction is often catalyzed by transition metal complexes, with platinum-based catalysts being widely used. mdpi.comepfl.ch The reaction mechanism typically involves the oxidative addition of the silane to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product. mdpi.com
The table below illustrates examples of derivatization reactions starting from this compound or related hydridosilanes.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |
| Diethylsilane | Hydrogen Chloride | Ether solvent | This compound | Hydrogen-Halogen Exchange |
| This compound | Propylene | Heat | Diethylpropylchlorosilane | Hydrosilylation |
| Diethylsilane | N-Heteroaromatics | Iridium complex | N-Silylated azacycles | Hydrosilylation |
Optimization of Synthetic Parameters and Yield Enhancement Strategies
Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and minimize the formation of impurities.
Stoichiometric Control and Impurity Management
Precise stoichiometric control is fundamental to achieving high yields and purity in the synthesis of this compound. rsc.orgnih.gov The ratio of reactants directly influences the product distribution. For instance, in the direct process involving the reaction of ethyl chloride with silicon, controlling the stoichiometry is crucial to favor the formation of diethyldichlorosilane over other ethylchlorosilanes like ethyltrichlorosilane and triethylchlorosilane. chembk.com
Impurity management is a critical aspect of the production process. enamine.netsymeres.com Impurities can arise from starting materials, side reactions, or degradation of the product. jpionline.orguspnf.com Common organic impurities in chlorosilane synthesis include by-products from undesired reactions and unreacted intermediates. jpionline.org Inorganic impurities might include residual catalysts or salts. uspnf.com
Strategies for impurity management include:
Purification of reactants: Ensuring the purity of starting materials like ethyl chloride and silicon powder can prevent the introduction of unwanted substances.
Process control: Maintaining optimal reaction conditions (temperature, pressure, residence time) minimizes the formation of by-products.
Separation techniques: Fractional distillation is a common method to separate this compound from a mixture of other chlorosilanes due to their different boiling points. chembk.com
Analytical monitoring: Regular analysis of the product stream using techniques like gas chromatography (GC) allows for the identification and quantification of impurities, enabling timely adjustments to the process. symeres.com
The following table highlights common impurities and their potential sources in this compound synthesis.
| Impurity | Potential Source | Management Strategy |
| Ethyltrichlorosilane | Excess chlorinating agent or insufficient ethyl groups | Stoichiometric control of reactants |
| Triethylchlorosilane | Excess ethyl groups | Stoichiometric control of reactants |
| Silicon tetrachloride | Side reactions | Optimization of reaction conditions |
| Higher silicon halides | Side reactions | Optimization of reaction conditions, distillation |
| Unreacted starting materials | Incomplete reaction | Optimization of reaction time and temperature |
Reaction Temperature and Time Dependence in High-Yield Syntheses
Reaction temperature and time are interdependent parameters that significantly impact the yield and selectivity of this compound synthesis. researchgate.netnih.gov
Reaction Temperature: The temperature profile of the reaction must be carefully controlled. In the direct process, the reaction between ethyl chloride and silicon powder is typically carried out at high temperatures, often in the range of 350-370°C. chembk.com Lowering the temperature may lead to incomplete reaction and lower conversion rates, while excessively high temperatures can promote the formation of undesirable by-products and decomposition. nih.govbeilstein-journals.org The optimal temperature is a balance between achieving a high reaction rate and maintaining selectivity towards the desired product. beilstein-journals.org
Reaction Time: The reaction time, or residence time in a continuous process, must be sufficient to allow for the complete conversion of reactants. nih.gov However, excessively long reaction times can increase the likelihood of side reactions and impurity formation. nih.gov Kinetic studies are essential to understand the rate of the main reaction and competing side reactions. researchgate.netacs.orgresearchgate.net By monitoring the product composition over time, the optimal reaction duration can be determined to maximize the yield of this compound. nih.gov For example, in some catalytic hydrosilylation reactions, a kinetic profile can show a rapid initial reaction followed by a plateau, indicating that extending the reaction time beyond this point offers no significant benefit to the yield. rsc.org
The relationship between temperature, time, and yield is often complex and can be visualized using response surface methodology, where multiple parameters are varied to find the optimal conditions. nih.govwhiterose.ac.uk
The table below provides a general overview of the influence of temperature and time on the synthesis.
| Parameter | Effect on Low End | Effect on High End | Optimization Goal |
| Reaction Temperature | Low conversion rate, incomplete reaction | Increased by-product formation, potential decomposition | Achieve high reaction rate with maximum selectivity |
| Reaction Time | Incomplete conversion of reactants | Increased impurity levels from side reactions | Allow for complete reaction while minimizing side reactions |
Reaction Mechanisms and Reactivity of Diethylchlorosilane in Complex Systems
Silicon-Chlorine Bond Reactivity and Nucleophilic Pathways
The reactivity of diethylchlorosilane is fundamentally governed by the nature of the silicon-chlorine (Si-Cl) bond. Silicon is more electropositive than carbon, which results in a more polarized Si-Cl bond compared to a carbon-chlorine bond. This increased polarization renders the silicon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov The larger atomic size of silicon compared to carbon also allows for easier access by nucleophiles, facilitating substitution reactions. gelest.com Nucleophilic substitution at a silicon center, often denoted as S_N2@Si, is a key pathway for the reactions of this compound. researchgate.netnih.gov Unlike the analogous S_N2 reaction at carbon, which proceeds through a single high-energy transition state, the S_N2@Si mechanism often involves the formation of a stable or transient hypervalent silicon intermediate. researchgate.net
The interaction of chlorosilanes with nucleophiles can lead to the formation of tetra-, penta-, or even hexacoordinate silicon species, depending on the substituents on the silicon atom and the nature of the nucleophile. open.ac.uk The ability of silicon to expand its coordination sphere is a critical aspect of its reactivity. gelest.comopen.ac.uk The reaction is generally initiated by the attack of a nucleophile on the silicon atom. open.ac.uk
Formation of Pentacoordinate Transition States
A central feature of nucleophilic substitution at the silicon atom in this compound is the formation of a pentacoordinate intermediate or transition state. semi.ac.cnresearchgate.net When a nucleophile attacks the electrophilic silicon center, it can form a transient species where the silicon atom is bonded to five substituents. gelest.com This intermediate typically adopts a trigonal-bipyramidal (TBP) geometry. researchgate.net In this TBP structure, the incoming nucleophile and the leaving group (chloride) tend to occupy the apical positions, which is the most favorable arrangement for substitution. researchgate.net
The formation of these hypervalent silicon species is a key distinction from carbon chemistry and explains the high reactivity of chlorosilanes. psu.edu The stability of this pentacoordinate intermediate can vary; in some cases, it is a transient state on the reaction pathway, while in others, stable pentacoordinate silicon compounds can be isolated. wpmucdn.comnih.govresearchgate.net The tendency of the Si-Cl bond to stretch under the influence of a nucleophile, rather than just the electronegativity of the substituents, controls the ability to form these pentacoordinate adducts. researchgate.net Computational studies have shown that the energy barrier for the hydrolysis of pentacoordinate silicon compounds is significantly lower than that of their tetracoordinate counterparts. researchgate.net The geometry of the silicon coordination unit in these intermediates corresponds to a transition state for S_N2 reactions at a tetrahedral silicon atom. researchgate.net
Chloride Ion Displacement Mechanisms
The displacement of the chloride ion from this compound is the culmination of the nucleophilic substitution process. Following the formation of the pentacoordinate TBP intermediate, the Si-Cl bond is weakened and elongated. researchgate.net The departure of the chloride ion can occur, leading to the formation of the new bond with the incoming nucleophile. acs.org
Table 1: Comparison of Nucleophilic Substitution at Carbon vs. Silicon
| Feature | SN2 at Carbon (e.g., R3C-Cl) | SN2@Si at Silicon (e.g., R3Si-Cl) |
| Reaction Center | Tetracoordinate Carbon | Tetracoordinate Silicon |
| Intermediate/Transition State | Single pentacoordinate transition state | Stable or transient pentacoordinate intermediate (Trigonal-Bipyramidal) researchgate.net |
| Reaction Profile | Double-well potential energy surface with a central barrier researchgate.net | Often a single-well potential energy surface (stable intermediate) researchgate.net |
| Reactivity | Generally lower than silicon analogues | Higher due to larger atomic size and polar Si-Cl bond nih.gov |
| Stereochemistry | Typically results in inversion of configuration | Can result in either inversion or retention of configuration open.ac.ukresearchgate.net |
Silylation Reactions and Derivatization Chemistry
Silylation is the process of replacing an active hydrogen atom, such as in an O-H, N-H, or S-H group, with a silyl (B83357) group. sigmaaldrich.com this compound is a reactive agent for this purpose, used for the derivatization of various organic compounds. fishersci.ca These reactions increase the volatility and thermal stability of the parent compounds, which is particularly useful in applications like gas chromatography. sigmaaldrich.comfishersci.ca The fundamental reaction involves the nucleophilic attack of a heteroatom (like oxygen or nitrogen) on the silicon atom of this compound, displacing the chloride. sigmaaldrich.com
Silylation of Alcohols, Amines, and Carboxylic Acids
This compound readily reacts with alcohols, amines, and carboxylic acids to form the corresponding silyl derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct. researchgate.net
Alcohols: Primary, secondary, and tertiary alcohols can be silylated to form silyl ethers. The reactivity generally follows the order: primary > secondary > tertiary, influenced by steric hindrance. sigmaaldrich.com The reaction involves the alcohol's oxygen atom acting as a nucleophile. researchgate.netgelest.com
Amines: Primary and secondary amines are converted to silylamines. An excess of the amine substrate or a tertiary amine base is used to neutralize the generated HCl. researchgate.netgelest.com
Carboxylic Acids: Carboxylic acids are converted into silyl esters. These reactions are often rapid. researchgate.netsigmaaldrich.com
The general ease of derivatization for different functional groups with a given silylating agent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Table 2: General Conditions for Silylation with Chlorosilanes
| Substrate | Reagent System | Typical Solvent | Key Features |
| Alcohols, Phenols | Chlorosilane / Base | Pyridine, DMF, Toluene, THF researchgate.net | Base (e.g., triethylamine, imidazole) is used as an HCl acceptor. researchgate.net |
| Amines | Chlorosilane / Base | Aprotic solvents researchgate.net | Excess amine or a non-nucleophilic base is required. gelest.com |
| Carboxylic Acids | Chlorosilane / Base | Aprotic solvents researchgate.net | Reaction is generally fast at room temperature. researchgate.net |
Formation of Siloxanes and Silyl Ethers: Mechanistic Insights
Silyl Ethers: As detailed in the previous section, silyl ethers are formed through the reaction of this compound with alcohols. libretexts.org The mechanism is a nucleophilic substitution where the alcohol's oxygen attacks the silicon atom, displacing the chloride ion. libretexts.org The presence of a base is crucial to drive the reaction to completion by neutralizing the HCl produced. researchgate.net
Siloxanes: Siloxanes, which contain Si-O-Si linkages, are formed from the hydrolysis of this compound. libretexts.org This reaction proceeds in two main steps. First, the chlorosilane reacts with water to form a diethylsilanol ((C₂H₅)₂SiH(OH)). researchgate.netlibretexts.org This step is itself a nucleophilic substitution with water acting as the nucleophile. Subsequently, the silanol (B1196071) can undergo condensation with another molecule of this compound or with another silanol molecule. This condensation reaction, which eliminates a molecule of HCl or water, respectively, forms the stable Si-O-Si bond of a disiloxane. researchgate.netlibretexts.org If water is introduced gradually, this process can lead to the formation of longer polysiloxane chains. libretexts.org
Hydrosilylation Reactions Involving Diethylsilane (B7801327) Derived from this compound
Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orglibretexts.org While this compound itself does not have the Si-H bond required for this reaction, it is a precursor to diethylsilane ((C₂H₅)₂SiH₂), which is a potent reagent in hydrosilylation. nottingham.ac.uk The conversion of this compound to diethylsilane can be achieved through reduction, for example, using a suitable reducing agent like lithium aluminum hydride.
Once formed, diethylsilane can be used in hydrosilylation reactions, which are typically catalyzed by transition metal complexes, most notably those of platinum (like Speier's or Karstedt's catalyst), rhodium, or ruthenium. wikipedia.orgmdpi.commdpi.com The most widely accepted mechanism for these reactions is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com
The Chalk-Harrod mechanism involves the following key steps:
Oxidative Addition: The Si-H bond of diethylsilane adds to the low-valent metal catalyst center. wikipedia.org
Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal-silyl-hydride complex. wikipedia.orgmdpi.com
Migratory Insertion: The alkene inserts into the metal-hydride bond. mdpi.com
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst. wikipedia.orgmdpi.com
Hydrosilylation of terminal alkenes with diethylsilane typically results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. wikipedia.org The reaction can also be applied to alkynes, ketones, and other unsaturated systems. wikipedia.orgmdpi.com
Table 3: Common Catalysts for Hydrosilylation Reactions
| Catalyst Type | Metal Center | Example Catalyst | Substrates |
| Platinum-based | Platinum (Pt) | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst mdpi.com | Alkenes, Alkynes, Carbonyls wikipedia.orgmdpi.com |
| Rhodium-based | Rhodium (Rh) | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkenes, Ketones mdpi.com |
| Ruthenium-based | Ruthenium (Ru) | Various Ru complexes rsc.org | Alkenes, Ethylene (B1197577) rsc.org |
| Rhenium-based | Rhenium (Re) | Oxo-rhenium complexes mdpi.com | Carbonyls, Aldehydes mdpi.com |
Catalytic Hydrosilylation Mechanisms
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is a specific reagent, the broader class of hydrosilanes, including diethylsilane, engages in catalytic hydrosilylation reactions, primarily with alkenes and alkynes. The most well-established mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. thieme-connect.describd.com This mechanism initiates with the oxidative addition of the Si-H bond of the silane (B1218182) to a low-valent metal center, forming a silyl metal hydride species. Subsequently, the unsaturated substrate (e.g., an alkene) coordinates to the metal complex. This is followed by the migratory insertion of the alkene into the metal-hydride bond. The final step is a reductive elimination, which releases the alkylsilane product and regenerates the active catalyst. scribd.comnottingham.ac.uk
A variation of this is the modified Chalk-Harrod mechanism, where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. nottingham.ac.uk The regioselectivity of the hydrosilylation (i.e., whether the silicon atom adds to the more or less substituted carbon of the double bond) is influenced by factors such as the nature of the catalyst, the substrate, and the silane itself. scribd.com For instance, some catalytic systems exhibit high anti-Markovnikov regioselectivity. epfl.ch
Beyond traditional transition metal catalysts like those based on platinum, rhodium, and iridium, first-row transition metals such as iron and cobalt have gained attention for catalyzing hydrosilylation due to their abundance and lower cost. thieme-connect.denottingham.ac.uk The mechanism with these catalysts can also be understood within the framework of the Chalk-Harrod model, involving oxidative addition, migratory insertion, and reductive elimination steps. thieme-connect.de
It is important to note that while the general principles of hydrosilylation are well-understood, the specific reactivity of this compound in these catalytic cycles will be influenced by the electronic and steric effects of the chloro and ethyl groups attached to the silicon atom.
Reductive Transformations Utilizing Diethylsilane
Diethylsilane has emerged as a versatile reducing agent in a variety of organic transformations, often in the presence of a catalyst. Its utility extends to the reduction of a range of functional groups. researchgate.net
Diethylsilane is effective in the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. researchgate.netthieme-connect.com These reductions are typically catalyzed by metal complexes. For example, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the rapid reduction of aldehydes and ketones with diethylsilane at room temperature. researchgate.netthieme-connect.com Zinc-based catalysts have also been developed for the selective reduction of carbonyl compounds using silanes. google.com
The reduction of nitriles to primary amines using diethylsilane has also been demonstrated. rsc.org Gold nanoparticle-catalyzed double hydrosilylation of the nitrile group leads to the formation of an N,N-disilylamine intermediate, which upon acidic workup, yields the primary amine hydrochloride. rsc.org A proposed mechanism for this transformation involves a stepwise process. The first hydrosilylation of the nitrile forms an N-silylimine. This is followed by a second, faster hydrosilylation of the imine to give the disilylamine. rsc.org This method has shown good functional group tolerance, allowing for the selective reduction of a nitrile in the presence of an ester. rsc.org
Table 1: Catalytic Systems for Diethylsilane-Mediated Reductions
| Catalyst | Substrate | Product | Reference |
|---|---|---|---|
| Au/TiO₂ | Aldehydes/Ketones | Alcohols | researchgate.netthieme-connect.com |
| Au/TiO₂ | Nitriles | Primary Amines | rsc.org |
| Zinc Complexes | Carbonyls | Alcohols | google.com |
The reduction of amides is a more challenging transformation, but one that can be achieved using diethylsilane in conjunction with appropriate catalysts. Iridium complexes, such as [Ir(COE)₂Cl]₂ (where COE is cyclooctene), have proven to be highly efficient for the reduction of secondary amides. organic-chemistry.orgorganic-chemistry.orgcapes.gov.bracs.org A key feature of this system is the ability to selectively produce either an imine or a secondary amine by controlling the stoichiometry of the diethylsilane. organic-chemistry.orgcapes.gov.bracs.orgresearchgate.net Using two equivalents of the silane leads to the formation of the imine, which can be isolated. organic-chemistry.orgcapes.gov.bracs.org Increasing the amount of diethylsilane to four equivalents results in the further reduction of the imine to the corresponding secondary amine. organic-chemistry.org This stepwise reduction proceeds with high efficiency and tolerates a range of functional groups. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br The proposed mechanism involves consecutive hydrosilylations of the carbonyl and the resulting carbon-nitrogen double bond. organic-chemistry.org
Gold nanoparticles on TiO₂ also catalyze the reduction of amides to amines using diethylsilane. researchgate.net Furthermore, zirconocene (B1252598) hydride catalysis offers a mild method for the semireduction of both secondary and tertiary amides to imines. chemrxiv.org This highlights the tunability of the reaction outcome based on the choice of catalyst and reaction conditions.
Table 2: Selective Reduction of Secondary Amides with Diethylsilane/[Ir(COE)₂Cl]₂
| Diethylsilane Equivalents | Primary Product | Reference |
|---|---|---|
| 2 | Imine | organic-chemistry.orgcapes.gov.bracs.org |
| 4 | Secondary Amine | organic-chemistry.org |
Decomposition and Surface Reaction Kinetics
The interaction of this compound and related alkylsilanes with silicon surfaces is of significant interest for applications in semiconductor fabrication, such as atomic layer epitaxy. aip.orgspiedigitallibrary.org
Studies on the adsorption of diethylsilane (DES) on silicon surfaces, such as Si(111) 7x7 and Si(100), have revealed a precursor-mediated adsorption mechanism. aip.orgaip.org In this model, the DES molecule first physisorbs onto the surface, forming a weakly bound precursor state. From this state, the molecule can either desorb back into the gas phase or undergo a chemical reaction to form a more strongly bound, chemisorbed species. aip.org The initial reactive sticking coefficient of DES on Si(111) 7x7 has been shown to decrease with increasing surface temperature, which is characteristic of a precursor-mediated process. aip.orgaip.org
At room temperature, DES adsorbs dissociatively on silicon surfaces. aip.orgaip.org Fourier transform infrared (FTIR) spectroscopy studies on porous silicon have indicated that this dissociative adsorption leads to the formation of surface-bound SiH and SiC₂H₅ species. aip.orgaip.org
Upon heating, the surface-adsorbed ethyl groups from diethylsilane decomposition undergo a β-hydride elimination reaction. aip.orgaip.orgaip.org This is a common decomposition pathway for metal-alkyl complexes where a hydrogen atom on the carbon atom beta to the metal (or in this case, the silicon surface) is transferred to the metal, leading to the formation of a metal-hydride and an alkene. libretexts.orgwikipedia.org In the context of DES on a silicon surface, the reaction is represented as: Si-C₂H₅ → Si-H + CH₂=CH₂. aip.orgaip.org
The primary desorption products observed following the adsorption of DES on Si(111) 7x7 and Si(100) surfaces are ethylene (CH₂=CH₂) and hydrogen (H₂). aip.orgaip.orgaip.org The desorption of ethylene occurs at a lower temperature than the recombinative desorption of hydrogen. For example, on Si(111) 7x7, ethylene desorbs around 700 K, while hydrogen desorbs at approximately 810 K. aip.orgaip.org The kinetics of the β-hydride elimination of the ethyl groups have been studied, and the activation energy for this process on Si(111) 7x7 was determined to be 36 kcal/mol. aip.orgaip.org This suggests that the silicon surface catalyzes the β-hydride elimination reaction. aip.orgaip.org
Table 3: Decomposition Products and Desorption Temperatures of Diethylsilane on Si(111) 7x7
| Desorption Product | Desorption Temperature (K) | Underlying Process | Reference |
|---|---|---|---|
| Ethylene (CH₂=CH₂) | ~700 | β-hydride elimination | aip.orgaip.org |
| Hydrogen (H₂) | ~810 | Recombinative desorption | aip.orgaip.org |
Advanced Applications of Diethylchlorosilane in Materials Science and Engineering
Polymeric Materials Synthesis and Engineering
The engineering of polymeric materials through the strategic use of precursors like diethylchlorosilane allows for the precise tailoring of final properties. The difunctional nature of this molecule is central to its role in building the backbone of silicone polymers, while its specific alkyl substituents, the ethyl groups, differentiate its reactivity and the characteristics of the resulting materials from more common silicone precursors.
Precursor Role in Silicone Polymerization: Hydrolysis and Condensation Mechanisms
The transformation of this compound into a silicone polymer, specifically poly(diethylsiloxane), is a two-stage process involving hydrolysis followed by condensation. mdpi.comunm.edu As a difunctional chlorosilane, it acts as a linear chain extender.
The initial step is the rapid hydrolysis of the silicon-chlorine (Si-Cl) bond upon contact with water. This reaction replaces the chlorine atom with a hydroxyl group (-OH), forming diethylsilanediol (B1587089) and releasing hydrochloric acid.
Equation 1: Hydrolysis of this compound (C₂H₅)₂SiCl₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2HCl
The resulting diethylsilanediol is a reactive intermediate. The subsequent condensation stage involves the reaction between these silanol (B1196071) groups to form siloxane bonds (-Si-O-Si-), which constitute the backbone of the polymer. This polycondensation process releases water and leads to the formation of linear poly(diethylsiloxane) chains. mdpi.com
Equation 2: Condensation of Diethylsilanediol n(C₂H₅)₂Si(OH)₂ → H-[O-Si(C₂H₅)₂]n-OH + (n-1)H₂O
This polymerization can be catalyzed by either acids or bases, with the reaction conditions influencing the rate and structure of the final polymer. mdpi.comunm.edu
Control of Molecular Weight and Crosslinking in Silicone Formulations
In silicone synthesis, the final polymer architecture—whether it be a linear fluid, a crosslinked elastomer, or a rigid resin—is dictated by the functionality of the silane (B1218182) precursors used. vdoc.pubfoodpackagingforum.org this compound, being difunctional, primarily forms linear chains. mdpi.com Control over molecular weight and the degree of crosslinking is achieved by introducing monofunctional and trifunctional silanes into the polymerization mixture.
Molecular Weight Control: Monofunctional silanes, such as triethylchlorosilane ((C₂H₅)₃SiCl), act as chain-terminating agents. researchgate.net They have only one reactive site, and their incorporation at the end of a growing polymer chain halts further elongation. By adjusting the ratio of this compound (chain extender) to a monofunctional silane (chain terminator), the average molecular weight of the resulting poly(diethylsiloxane) can be precisely controlled. kpi.ua
Crosslinking Control: To create a three-dimensional network, as required for silicone elastomers, a trifunctional or tetrafunctional silane is introduced as a crosslinking agent. uni-wuppertal.de For instance, ethyltrichlorosilane (B93397) (C₂H₅SiCl₃) can be co-polymerized with this compound. The trifunctional silane creates branch points in the polymer chains, which can then link together to form a crosslinked network. The density of these crosslinks, and thus the hardness and elasticity of the final material, is determined by the concentration of the trifunctional agent relative to the difunctional this compound. vdoc.pub
The table below illustrates the functional roles of different silanes in polymerization.
Table 1: Functional Roles of Silane Precursors in Silicone Polymerization| Silane Type | Example Compound | Functionality | Role in Polymerization | Resulting Structure |
|---|---|---|---|---|
| Monofunctional | Triethylchlorosilane | 1 | Chain Terminator | Ends a polymer chain |
| Difunctional | This compound | 2 | Chain Extender | Forms linear polymer chains |
| Trifunctional | Ethyltrichlorosilane | 3 | Crosslinker/Branching Agent | Creates network branch points |
Impact of Electronic and Steric Properties on Polymerization Kinetics
The kinetics of silane polymerization are significantly influenced by the electronic and steric properties of the substituents on the silicon atom. mdpi.comgelest.com The ethyl groups of this compound present distinct characteristics compared to the methyl groups of the more common dimethyldichlorosilane.
Electronic Effects: Alkyl groups are electron-donating. The ethyl groups in this compound have a slightly stronger inductive (electron-donating) effect than methyl groups. Under acidic hydrolysis conditions, where the reaction mechanism involves protonation of a leaving group, electron-donating substituents can stabilize the transition state, thereby increasing the reaction rate. unm.edu Conversely, in base-catalyzed hydrolysis, which proceeds via nucleophilic attack on the silicon atom, electron-donating groups can decrease the reactivity by increasing the electron density at the silicon center. mdpi.com
The following table provides a comparison of properties between diethyl- and dimethyl-substituted silanes.
Table 2: Comparative Properties of this compound and Dimethyldichlorosilane| Property | This compound | Dimethyldichlorosilane | Impact on Polymerization |
|---|---|---|---|
| Alkyl Group | Ethyl (-C₂H₅) | Methyl (-CH₃) | - |
| Inductive Effect | More Electron-Donating | Less Electron-Donating | Influences reactivity based on pH of the medium. unm.edu |
| Steric Hindrance | Higher | Lower | Generally slows reaction rates for hydrolysis and condensation. mdpi.com |
| Resulting Polymer | Poly(diethylsiloxane) (PDES) | Poly(dimethylsiloxane) (PDMS) | PDES has a lower glass transition temperature (Tg) than PDMS. kpi.uaumich.edu |
Functionalized Silanes in Polymer Modification
This compound can be a starting point for creating functionalized silanes used in polymer modification. siwinsilicone.comorganic-chemistry.org The initial Si-Cl bond is a reactive site for introducing other functionalities. More commonly, the poly(diethylsiloxane) polymer formed from it, which may contain reactive end-groups like silanols (Si-OH), can be further modified. These modifications can introduce new properties to the polymer or allow it to be grafted onto other polymer chains, creating copolymers with unique characteristics. oclc.org For example, the silanol end-groups can be reacted with other organofunctional silanes to impart properties like improved adhesion or to enable curing via different mechanisms. researchgate.net
Development of Advanced Silicone Elastomers, Coatings, and Adhesives
The polymer derived from this compound, poly(diethylsiloxane) (PDES), possesses properties that make it suitable for specialized applications where polydimethylsiloxane (B3030410) (PDMS) may be less optimal. PDES is known for having an extremely low glass transition temperature (Tg), even lower than that of PDMS, which imparts excellent low-temperature flexibility. kpi.uaumich.edu
Advanced Silicone Elastomers: Elastomers formulated with PDES or copolymers containing diethylsiloxane units can maintain their rubbery properties at very low temperatures, making them valuable for aerospace and automotive applications in extreme environments. kpi.uaelkem.com The crosslinking of PDES chains, often through the co-polymerization with a trifunctional silane or through reactions of vinyl-functionalized PDES, results in elastomers with high durability and thermal stability. gelest.comutwente.nl
Advanced Silicone Coatings: Silicone coatings are valued for their durability, water repellency, and resistance to UV radiation and high temperatures. xjysilicone.comchemicalindustryjournal.co.uk Coatings based on PDES can offer enhanced flexibility, especially at low temperatures, preventing cracking. kpi.ua These coatings can be used for protecting surfaces in harsh conditions or for creating release liners where specific surface energy properties are required. evonik.com
Advanced Silicone Adhesives: Silicone adhesives are known for their ability to bond to a wide range of substrates and maintain their properties over a broad temperature range. Adhesives incorporating PDES can be formulated to have specific adhesion and cohesion properties, leveraging the unique flexibility and surface characteristics imparted by the diethylsiloxane units.
Nanocomposite Development through this compound Modification
Polymer nanocomposites, which involve dispersing nanofillers within a polymer matrix, often exhibit significantly enhanced mechanical, thermal, and barrier properties. wiley-vch.deresearchgate.net A critical factor in their performance is the quality of the interface between the nanofiller and the polymer matrix. To improve compatibility and promote strong interfacial adhesion, the surface of the nanofiller is often modified. wiley-vch.deresearchgate.net
This compound can be used for the surface modification of inorganic nanofillers that possess surface hydroxyl groups, such as silica (B1680970) (SiO₂) or titania (TiO₂) nanoparticles. The hydrolysis of this compound produces reactive diethylsilanediol, which can then condense with the hydroxyl groups on the nanoparticle surface.
Equation 3: Surface Modification of a Nanofiller Surface-OH + (C₂H₅)₂Si(OH)₂ → Surface-O-Si(OH)(C₂H₅)₂ + H₂O
This reaction grafts diethylsilyl groups onto the nanoparticle surface, changing it from hydrophilic to more hydrophobic (organophilic). This modification enhances the dispersion of the nanoparticles within a nonpolar or moderately polar polymer matrix, such as a silicone, and improves stress transfer from the polymer to the filler, thereby reinforcing the composite material. wiley-vch.de The ethyl groups provide a different level of steric shielding and organophilicity compared to methyl groups, allowing for fine-tuning of the interfacial properties. mdpi.comnih.gov
Surface Modification and Functionalization Methodologies
This compound is a versatile compound utilized in various surface modification techniques to alter the surface properties of materials. These methodologies are pivotal in enhancing the performance and durability of materials across different industrial applications. The reactivity of the silicon-chlorine bond in this compound allows it to readily react with surface hydroxyl groups present on many substrates, forming a stable siloxane linkage and releasing hydrochloric acid as a byproduct. This process effectively modifies the surface chemistry, leading to desired properties such as increased hydrophobicity, improved adhesion, and enhanced compatibility with other materials.
The effectiveness of this compound in surface modification is attributed to its molecular structure, which combines a reactive chloro group with two ethyl groups. The ethyl groups contribute to the organophilic and hydrophobic nature of the modified surface. The ability to tailor surface properties by introducing specific functional groups makes this compound a valuable tool in materials science. vulcanchem.com
Enhancing Interfacial Adhesion in Composite Materials
The performance of composite materials is largely dependent on the strength of the interface between the reinforcement and the matrix. Poor interfacial adhesion can lead to premature failure of the composite under stress. This compound plays a crucial role in enhancing this adhesion by acting as a coupling agent.
When applied to the surface of reinforcing materials like glass fibers or fillers, this compound modifies the surface to be more compatible with the polymer matrix. This improved compatibility promotes better wetting of the reinforcement by the matrix during composite fabrication, leading to a stronger interfacial bond. The silane treatment creates a chemical bridge between the inorganic reinforcement and the organic polymer matrix, facilitating efficient stress transfer from the matrix to the reinforcement. This enhancement of interfacial adhesion results in composite materials with improved mechanical properties, such as tensile strength and modulus. mdpi.commdpi.comresearchgate.net
The mechanism of adhesion enhancement involves the reaction of the chlorosilane group with the surface of the reinforcement and the subsequent interaction of the ethyl groups with the polymer matrix. This dual reactivity allows for the formation of a robust and durable interface that can withstand mechanical and environmental stresses.
Surface Treatment of Glass Fibers and Nanoparticles
Glass fibers and nanoparticles are widely used as reinforcing agents in polymer composites. However, their inherently hydrophilic surfaces can lead to poor compatibility with hydrophobic polymer matrices. Surface treatment with this compound can effectively address this issue. doria.firesearchgate.netmdpi.com
The treatment process involves the application of this compound to the surface of the glass fibers or nanoparticles. The chlorosilane reacts with the surface silanol groups on the glass, forming a covalent bond and creating a hydrophobic surface layer. nih.gov This modification prevents the absorption of moisture at the fiber-matrix interface, which can degrade the mechanical properties of the composite.
Similarly, the surface of nanoparticles can be functionalized with this compound to improve their dispersion in a polymer matrix and enhance their reinforcing effect. For instance, silica nanoparticles treated with dimethyldichlorosilane, a related compound, have been shown to significantly increase the interfacial shear strength in polypropylene/glass fiber composites. unitn.it This indicates that modifying the nanoparticle surface improves its interaction with both the matrix and the glass fibers, leading to a stronger composite material. unitn.it
The table below summarizes the effect of surface treatment on the properties of composite materials.
| Reinforcement | Surface Treatment | Polymer Matrix | Observed Improvement |
| Glass Fibers | Silane Coupling Agent | Polyester | Enhanced interfacial and interlaminar shear strengths. researchgate.net |
| Silica Nanoparticles | Dimethyldichlorosilane | Polypropylene | Increased interfacial shear strength. unitn.it |
| Carbon Fibers | Etching and Sizing | Epoxy | Increased tensile strength. researchgate.net |
Optimization of Hydrophobicity and Adhesion Properties in Modified Materials
The ability to control the hydrophobicity and adhesion properties of a material's surface is critical for a wide range of applications. nih.govnih.gov this compound provides a means to achieve this control through surface modification. mdpi.comlinde-amt.com The reaction of this compound with a surface introduces ethyl groups, which are nonpolar and thus impart hydrophobic characteristics to the surface. gelest.com
The degree of hydrophobicity can be tailored by controlling the density of the silane coating on the surface. A higher density of ethyl groups results in a more hydrophobic surface, as indicated by a larger water contact angle. This property is particularly useful in applications requiring water repellency, such as coatings for electronics and self-cleaning surfaces.
In addition to hydrophobicity, the adhesion properties of the surface can also be optimized. nih.govresearchgate.net While the hydrophobic nature of the this compound-modified surface might suggest poor adhesion, the chemical bonds formed between the silane and the substrate can provide a strong anchor for subsequent coatings or adhesives. The ethyl groups can also promote adhesion to nonpolar materials through van der Waals interactions. The dual functionality of this compound allows for the creation of surfaces that are both hydrophobic and exhibit good adhesion to specific materials, a combination that is valuable in many advanced applications. mdpi.com
Siliconization in Laboratory Glassware for Biochemical Assays
In biochemical assays, the adsorption of macromolecules such as proteins and DNA to the surface of laboratory glassware can lead to inaccurate results and loss of valuable samples. Siliconization, a process that creates a hydrophobic and slick surface, is employed to prevent this issue. msstate.edu
While dimethyldichlorosilane is commonly mentioned for this purpose, the principles apply to other chlorosilanes like this compound. The process involves treating the glassware with a solution of the chlorosilane. The silane reacts with the glass surface, creating a thin, inert, and hydrophobic coating. msstate.edu This coating minimizes the interaction between the glass and the biomolecules in the solution, thereby preventing their adsorption. msstate.edu
The effectiveness of siliconization is often assessed by observing the behavior of a water droplet on the surface. A well-siliconized surface will cause the water to bead up, indicating high hydrophobicity. msstate.edu This simple test confirms that the glassware is suitable for use in sensitive biochemical assays where preventing surface adsorption is critical for accuracy and yield. msstate.edu
Precursor in Advanced Deposition Techniques
This compound serves as a valuable precursor in various advanced deposition techniques used to create thin films with specific properties. Its volatility and reactivity make it suitable for processes like Chemical Vapor Deposition (CVD), where it decomposes to form silicon-containing films.
Chemical Vapor Deposition (CVD) of Silicon-Containing Films
Chemical Vapor Deposition is a widely used technique for producing high-quality, high-performance solid materials. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. linde-amt.com
This compound has been investigated as a precursor for the deposition of various silicon-containing films, including silicon dioxide (SiO2) and silicon carbide (SiC). For the deposition of SiO2, diethylsilane (B7801327) (a related compound) has been used in Low-Pressure Chemical Vapor Deposition (LPCVD) at temperatures as low as 400°C. aip.org The resulting films exhibit good conformality and low residual carbon concentration. aip.org Studies using diethylsilane to produce silicon dioxide films have shown that the growth kinetics follow an Arrhenius behavior with an apparent activation energy of 10 kcal/mol in the temperature range of 350-475°C. researchgate.net
In the context of SiC film deposition, diethylsilane has been used as a single-source precursor in an ALD-like process at temperatures between 590–675 °C, achieving a growth per cycle of 0.1 nm/cycle. mdpi.com The use of single-source precursors like this compound can simplify the deposition process and provide better control over the film stoichiometry.
The table below presents a summary of deposition parameters for silicon-containing films using diethylsilane and related precursors.
| Precursor | Deposition Technique | Film Type | Deposition Temperature (°C) | Key Findings |
| Diethylsilane | LPCVD | SiO2 | ≤ 400 | Good conformality (83%), low carbon concentration (<1 at. %). aip.org |
| Diethylsilane | LPCVD | SiO2 | 350 - 475 | Apparent activation energy of 10 kcal/mol. researchgate.net |
| Diethylsilane | PECVD | Si-O-H or Si-N-C-H | 300 | Optimal oxide film properties. researchgate.net |
| Diethylsilane | ALD-like | SiC | 590 - 675 | Growth per cycle of 0.1 nm/cycle. mdpi.com |
| Dichlorosilane (B8785471) & Ammonia | LPCVD | Silicon Nitride | > 750 | Standard industry process for silicon nitride growth. google.com |
The choice of precursor and deposition technique depends on the desired film properties and the specific application. This compound and its derivatives offer a versatile platform for the low-temperature deposition of a variety of silicon-containing films for the microelectronics industry. google.comepo.org
No Publicly Available Research Found for Specified Applications of this compound
A comprehensive review of scientific literature and patent databases reveals a lack of specific research data for the advanced applications of the chemical compound this compound in the areas of silicon carbide film growth, deposition of porous low-k dielectrics, and atomic layer deposition as outlined in the user's request.
For the applications specified, the scientific community has explored a variety of other organosilane compounds:
For Silicon Carbide (SiC) Growth: Studies on the chemical vapor deposition (CVD) and pyrolysis for SiC film formation frequently cite the use of precursors such as Diethylsilane (DES) , Methyltrichlorosilane (MTS) , and Dichlorosilane (DCS) . nasa.govmdpi.comresearchgate.net These compounds have been investigated for their decomposition mechanisms and effectiveness in producing crystalline SiC layers. A patent exists that describes a general chemical formula, RSiHClX₂, for forming SiC films via Atomic Layer Deposition (ALD), but this does not specifically name or detail the use of this compound. google.com
For Porous Low-k Dielectrics: The development of low-dielectric-constant insulating materials for microelectronics has involved precursors like Diethoxymethylsilane (DEMS) , Tetramethylcyclotetrasiloxane (TMCTS) , and other organosiloxanes. ibm.comresearchgate.net Research in this area has also explored the use of Diethylsilane (DES) in plasma-enhanced chemical vapor deposition (PECVD) to create organosilicate glass films. tdl.orgresearchgate.net However, specific studies employing this compound for this purpose were not found.
For Atomic Layer Deposition (ALD): The field of ALD utilizes a wide range of precursors to achieve atomic-level precision in thin film deposition. impedans.comfhr.bizrsc.org While the surface chemistry of chlorosilanes like SiH₂Cl₂ and SiHCl₃ on silicon has been a subject of theoretical studies, acs.org and precursors such as bis(diethylamino)silane (B1590842) (BDEAS) are used for depositing silicon dioxide, nih.gov there is no available literature detailing the mechanistic studies or application of this compound as an ALD precursor for the requested materials.
Catalytic Applications and Mechanistic Investigations
Diethylchlorosilane as a Reagent in Transition Metal Catalysis
While organosilanes are foundational reagents in transition metal catalysis, the direct application of this compound as a primary reagent within a catalytic cycle is less documented than that of its non-chlorinated analog, diethylsilane (B7801327). Its role is often as a versatile precursor for the synthesis of other functionalized silicon compounds or in derivatization processes that prepare substrates for catalysis. For instance, in some synthetic sequences, chlorosilanes are used to generate silyl (B83357) ethers or other silicon-containing intermediates, which then participate in subsequent metal-catalyzed cross-coupling or functionalization reactions. The development of rhodium-catalyzed enantioselective silylation of C–H bonds, for example, involves hydrosilyl ethers that are generated in situ. escholarship.org In one specific application, hydrosilyl ethers, formed by the dehydrogenative silylation of cyclopropylmethanols with diethylsilane, undergo enantioselective silylation of cyclopropyl (B3062369) C–H bonds in the presence of a rhodium catalyst. escholarship.org
Gold Nanoparticle-Catalyzed Transformations Utilizing Diethylsilane
Gold nanoparticles (AuNPs), particularly when supported on materials like titanium dioxide (TiO₂), have emerged as highly active and selective catalysts for a variety of reductive transformations using diethylsilane (Et₂SiH₂) as the reducing agent. researchgate.netresearchgate.net A remarkable feature of this catalytic system is the superior reactivity of diethylsilane, a dihydrosilane, compared to structurally similar monohydrosilanes (like triethylsilane), which are often completely unreactive under the same conditions. researchgate.netrsc.orgresearchgate.netresearchgate.net
Key transformations catalyzed by the Au/TiO₂-diethylsilane system include:
Reduction of Nitriles: This system provides the first example of a gold-catalyzed reduction of nitriles to primary amines. researchgate.netrsc.orgresearchgate.net The reaction proceeds through a smooth double hydrosilylation of the nitrile group to form labile N-disilylamines, which are then easily deprotected to yield the corresponding primary amine hydrochlorides in excellent yields. researchgate.netrsc.orgresearchgate.netnih.gov
Reduction of Carbonyls and Amides: Aldehydes and ketones are reduced almost instantaneously at room temperature. researchgate.netresearchgate.net The system is also effective for the reduction of amides to their corresponding amines. researchgate.netthieme-connect.com
Reductive Amination: The catalyst facilitates a one-pot reductive amination, where an aldehyde and an amine are combined before the addition of diethylsilane and the Au/TiO₂ catalyst. researchgate.netresearchgate.net This process even works efficiently in protic solvents. researchgate.net An unprecedented synthesis of N-arylisoindolines has been demonstrated through the reductive amination of o-phthalaldehyde (B127526) with anilines. researchgate.net
The Au/TiO₂ catalyst is robust, recyclable, and can be reused for multiple consecutive runs, highlighting its practical utility. rsc.orgresearchgate.net
| Substrate Type | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitrile | Reduction of aryl/alkyl nitriles to primary amines | Au/TiO₂, Et₂SiH₂, Benzene, 70°C | Smooth double hydrosilylation; yields >75% after deprotection. | researchgate.netrsc.org |
| Aldehyde/Ketone | Reduction to corresponding alcohols | Au/TiO₂, Et₂SiH₂, Benzene, 25°C | Near-instantaneous conversion. | researchgate.netresearchgate.netthieme-connect.com |
| Aldehyde + Amine | One-pot reductive amination | Au/TiO₂, Et₂SiH₂, MeOH, 25°C | Rapid formation of secondary/tertiary amines. | researchgate.netthieme-connect.com |
| Amide | Reduction to corresponding amines | Au/TiO₂, Et₂SiH₂, Benzene, 70°C | Excellent yields, shorter times than previous methods. | researchgate.netthieme-connect.com |
Iridium-Catalyzed Reductions with Diethylsilane
A highly efficient and selective method for the reduction of secondary amides has been developed using commercially available iridium catalysts, such as [Ir(COE)₂Cl]₂ (where COE is cyclooctene), with diethylsilane as the reductant. organic-chemistry.orgorganic-chemistry.org This system demonstrates remarkable control over the reaction outcome based on the stoichiometry of the silane (B1218182). organic-chemistry.org
When two equivalents of diethylsilane are used, the reaction selectively yields the corresponding imine, which can be isolated. organic-chemistry.orgorganic-chemistry.org Increasing the amount of diethylsilane to four equivalents allows the reaction to proceed further, furnishing the fully reduced secondary amine in high yield. organic-chemistry.org This stepwise reduction pathway provides a versatile route to two distinct and valuable product classes from a single starting material.
The catalytic system operates under mild conditions, often at room temperature, and requires low catalyst loadings (e.g., 0.5 mol %). organic-chemistry.org It exhibits high efficiency, achieving up to 1000 turnovers with 99% conversion for certain substrates. organic-chemistry.orgresearchgate.net The reaction shows broad functional group tolerance, accommodating aryl halides, alkyl halides, ethers, and various heterocycles. organic-chemistry.org However, substrates containing nitro or nitrile groups can hinder the reaction's effectiveness. rsc.org The proposed mechanism involves the initial formation of a silylene-bridged iridium dimer, which catalyzes consecutive hydrosilylation steps across the C=O and subsequent C=N bonds. organic-chemistry.org
| Substrate | Et₂SiH₂ Equivalents | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| Secondary Amide | 2.0 | Imine | Selective partial reduction; intermediate can be isolated. | organic-chemistry.orgorganic-chemistry.org |
| Secondary Amide | 4.0 | Secondary Amine | Complete reduction to the amine. | organic-chemistry.org |
| Tertiary Amide | 4.0 | Tertiary Amine | Catalyzed by a cationic Ir(III) pincer complex. | acs.org |
Tuning Reactivity and Selectivity in Silane-Based Catalysis
The structure of the silane reagent is a powerful tool for tuning both the reactivity and selectivity of metal-catalyzed reactions. This control can manifest as dramatic changes in product distribution or even a complete reversal of stereochemical outcomes.
A compelling example is the cobalt-catalyzed enantioselective hydroalkoxylation of alkenes. nih.govacs.org In this system, the steric bulk of the silane reagent surprisingly dictates the absolute configuration of the tetrahydrofuran (B95107) product. nih.govchemrxiv.orgacs.org
Using the sterically least hindered diethylsilane , the reaction proceeds with high enantioselectivity to afford the (S)-enantiomer of the product. chemrxiv.orgacs.org
When a more sterically hindered silane like diisopropylsilane is used, the reaction produces the (R)-enantiomer as the major product. chemrxiv.orgacs.org
This remarkable silane-controlled inversion of enantioselectivity is attributed to two competing mechanistic pathways. nih.govacs.org The less-hindered diethylsilane promotes a radical chain reaction that determines the final product configuration, whereas the bulkier silane suppresses this pathway and allows a later-stage enantioselective kinetic resolution to dominate. nih.govacs.org
Reactivity can also be tuned based on the number of Si-H bonds. As seen in the gold nanoparticle-catalyzed transformations, dihydrosilanes like diethylsilane are highly reactive, while monohydrosilanes are inert, providing a clear on/off switch for reactivity based on silane choice. researchgate.netresearchgate.net Furthermore, selectivity can be controlled by stoichiometry, as demonstrated in the iridium-catalyzed amide reduction where varying the equivalents of diethylsilane allows for the selective formation of either an imine or an amine. organic-chemistry.org These examples underscore the critical role of the silane not merely as a simple hydride donor but as an active component for controlling the course of complex catalytic transformations.
Theoretical and Computational Studies of Diethylchlorosilane
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the three-dimensional structure and electronic properties of Diethylchlorosilane. psu.edu These methods solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. youtube.comuregina.ca For molecules like this compound, which have rotational flexibility around the Si-C bonds, calculations can identify the relative energies of different conformers, such as the gauche and trans forms. nih.gov Studies on analogous molecules like diethylsilane (B7801327) and diethyldifluorosilane (B15257199) have shown that ab initio calculations can successfully predict the rotational constants and relative energies of various conformers, with the gauche-gauche conformer often being the most stable. nih.gov
Beyond molecular geometry, these calculations reveal key aspects of the molecule's reactivity through electronic structure analysis. The distribution of electrons is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the presence of the electronegative chlorine atom significantly influences the electronic landscape, lowering the energy of the orbitals and creating a strong dipole moment, which enhances the silicon atom's electrophilicity.
Quantum chemical methods are also used to calculate various reactivity descriptors. dlr.de These parameters, derived from the electronic structure, help predict how the molecule will interact with other chemical species.
Table 1: Representative Calculated Molecular Properties of this compound Note: The following data is illustrative, based on typical results from DFT (e.g., B3LYP/6-31G(d) level) calculations for chlorosilanes. Exact values may vary with the specific computational method and basis set used.
| Property | Calculated Value | Significance |
| Si-Cl Bond Length | ~2.08 Å | Indicates the covalent bond distance between silicon and chlorine. |
| Si-C Bond Length | ~1.88 Å | Represents the length of the bond between silicon and the ethyl group carbon. |
| C-Si-C Bond Angle | ~112° | Defines the angle between the two ethyl groups attached to the silicon atom. |
| Cl-Si-H Bond Angle | ~107° | Defines the angle between the chlorine, silicon, and hydrogen atoms. |
| Dipole Moment | ~2.2 D | A significant dipole moment highlights the molecule's polar nature, driven by the electronegative Cl atom. |
| HOMO Energy | -10.5 eV | Relates to the ionization potential; a lower value suggests higher stability against oxidation. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity; a lower value indicates a higher propensity to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability, though the polar Si-Cl bond is a site of high reactivity. |
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms at the atomic level. For this compound, a primary area of interest is its reaction with nucleophiles, such as in hydrolysis or alcoholysis, which are key processes in its application. youtube.commcmaster.ca Simulating these reaction pathways involves identifying all relevant species, including reactants, intermediates, transition states, and products, and mapping their energies on a potential energy surface. d-nb.info
A typical simulation of a reaction, for instance, the hydrolysis of this compound, begins with the formation of a reactant complex, where a water molecule acts as a Lewis base associating with the electrophilic silicon center. nih.govmdpi.com From this intermediate, the system must pass through a transition state to form the products. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. e3s-conferences.orgmit.edu Locating this fleeting structure is a primary goal of reaction simulations, as its energy determines the activation barrier and, consequently, the reaction rate. schrodinger.com
Computational studies on related chlorosilane systems have successfully modeled such pathways. For example, quantum-chemical studies on H/Cl exchange reactions between silanes and silicon tetrachloride (SiCl4) have mapped out the free energy profiles, identifying key four-centered transition states and their associated activation barriers. d-nb.info The mechanism for this compound hydrolysis is expected to proceed similarly, via a transition state involving the transfer of a proton from the attacking water molecule to the chlorine atom as the Si-O bond forms and the Si-Cl bond breaks.
Table 2: Illustrative Energy Profile for a Simulated this compound Reaction (e.g., Hydrolysis) Note: This table presents a conceptual energy profile based on established mechanisms for chlorosilane hydrolysis. nih.gov Energies are relative to the separated reactants.
| Reaction Coordinate Species | Relative Free Energy (ΔG, kcal/mol) | Description |
| Reactants (Et₂SiHCl + H₂O) | 0.0 | Separated starting materials. |
| Reactant Complex (Et₂SiHCl···OH₂) | -5.2 | A pre-reaction complex where water is coordinated to the silicon atom. |
| Transition State ([Et₂Si(H)Cl···H₂O]‡) | +10.5 | The highest energy point on the pathway, involving simultaneous Si-O bond formation and Si-Cl/O-H bond cleavage. |
| Product Complex (Et₂SiH(OH)···HCl) | -15.8 | A post-reaction complex between the silanol (B1196071) product and hydrogen chloride. |
| Products (Et₂SiH(OH) + HCl) | -12.1 | Separated final products of the hydrolysis reaction. |
Modeling of Electronic and Steric Effects on Reaction Kinetics
The kinetics of reactions involving this compound are governed by a combination of electronic and steric effects, both of which can be quantitatively modeled using computational methods. researchgate.net These models help to rationalize and predict how changes in the molecular structure affect reaction rates. nih.gov
The electronic effect in this compound is dominated by the inductive effect of the chlorine atom. As a strongly electron-withdrawing group, chlorine polarizes the silicon-chlorine bond, imparting a significant partial positive charge on the silicon atom. This enhances its electrophilicity, making it more susceptible to attack by nucleophiles. Computational models quantify this effect through calculated atomic charges and the energy of the LUMO. A lower LUMO energy generally correlates with a faster reaction rate with a given nucleophile because it signifies a more favorable interaction.
The steric effect arises from the spatial bulk of the two ethyl groups attached to the silicon center. These groups can physically hinder the approach of a nucleophile, raising the energy of the transition state and slowing the reaction rate. Computational models can quantify steric hindrance by calculating steric parameters or by directly comparing the activation energies for a series of analogous reactants with varying alkyl substituents. For instance, the activation barrier for the hydrolysis of this compound would be expected to be higher than that for Dimethylchlorosilane due to the larger size of the ethyl groups compared to methyl groups.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by combining these calculated descriptors. nih.gov In such models, reaction rates (often as log k) are correlated with a combination of electronic and steric parameters through multiple regression analysis. nih.gov This approach has proven effective in predicting the reactivity of various chemical systems by demonstrating that electron-withdrawing groups accelerate reactions while increasing steric bulk decelerates them. nih.gov
Table 3: Modeled Influence of Substituents on Relative Reaction Rates for R₂SiHCl Note: This table provides a qualitative and conceptual illustration of how electronic and steric effects, as modeled by computational chemistry, influence the kinetics of a nucleophilic substitution reaction. Relative rates are normalized to the diethyl derivative.
| Compound (R₂SiHCl) | Electronic Effect of R (relative to Et) | Steric Effect of R (relative to Et) | Predicted Relative Rate |
| Dimethylchlorosilane | Slightly less electron-donating | Lower steric hindrance | > 1.0 |
| This compound | Baseline | Baseline | 1.0 |
| Di-n-propylchlorosilane | Slightly more electron-donating | Higher steric hindrance | < 1.0 |
| Di-isopropylchlorosilane | More electron-donating | Significantly higher steric hindrance | << 1.0 |
Advanced Characterization Techniques for Diethylchlorosilane and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of Diethylchlorosilane and its derivatives. pharmaknowledgeforum.comuib.no By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained. researchgate.netjchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organosilicon compounds. For this compound derivatives, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. researchgate.netresearchgate.net
¹H NMR: This technique provides information about the hydrogen atoms within the molecule, such as those in the ethyl groups attached to the silicon atom.
¹³C NMR: Carbon-13 NMR is used to identify the carbon environments, distinguishing between the different carbon atoms in the ethyl groups.
²⁹Si NMR: As the core of the molecule, the silicon-29 (B1244352) nucleus gives a characteristic signal in the ²⁹Si NMR spectrum, which is highly sensitive to the substituents attached to the silicon atom. researchgate.netresearchgate.net
²⁷Al NMR: In studies involving reactions of this compound with aluminum compounds, such as Diethylaluminum chloride, ²⁷Al NMR can be used to characterize the resulting aluminum-containing species. nih.gov
| Nucleus | Typical Application for this compound Derivatives |
| ¹H | Characterization of ethyl group protons. |
| ¹³C | Identification of ethyl group carbons. |
| ²⁹Si | Probing the chemical environment of the silicon atom. |
| ²⁷Al | Characterization of reaction products with aluminum compounds. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aip.orgaip.org In the context of this compound and its derivatives, FTIR can detect characteristic vibrations of specific bonds. For instance, organosilicon thin films deposited from Diethylsilane (B7801327) show significant organic content through CH₂ and CH₃ stretching and bending vibrations. aip.orgaip.org The presence of Si-O-Si linkages, which can form from condensation reactions, is also readily identified by its characteristic absorption band. aip.org The NIST Chemistry WebBook provides a reference IR spectrum for Diethylsilane. nist.gov
Key FTIR spectral regions for this compound derivatives include:
2850-3000 cm⁻¹: C-H stretching vibrations of the ethyl groups. aip.org
1240-1300 cm⁻¹: Symmetric stretching bands. aip.org
1000-1200 cm⁻¹: Si-O-Si backbone absorbance. aip.org
945-975 cm⁻¹: Si-CH₂CH₃ vibrations. aip.org
High-Resolution Electron Energy Loss Spectroscopy (HREELS)
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that provides information about the vibrational modes of adsorbed molecules. avs.orglew.ro HREELS has been employed to study the adsorption and decomposition of Diethylsilane on silicon surfaces. aip.org This technique can identify the chemical species present on the surface and their bonding geometries by analyzing the energy losses of a monochromatic electron beam scattered from the surface. lew.roaip.org
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of compounds.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. windows.netazom.com It is particularly useful for characterizing polymers. phenomenex.com For derivatives of this compound that are polymeric in nature, GPC can be used to determine their molecular weight distribution. This information is critical for understanding the physical properties of the polymer. azom.comuvic.ca
Surface-Sensitive Analytical Methods
Understanding the surface properties of materials derived from this compound is crucial for many applications. uic.eduissuu.com A variety of surface-sensitive techniques can be employed for this purpose. tascon.eunanoanalytics.com
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition of the near-surface region of materials. researchgate.netwikipedia.org It operates by bombarding a sample with a primary electron beam, which causes the emission of "Auger electrons" with energies characteristic of the elements present. researchgate.netwikipedia.org The high surface sensitivity, typically probing the top few atomic layers, makes AES ideal for analyzing thin films and surface contamination. researchgate.net
In the context of this compound derivatives, AES is instrumental in characterizing the composition of thin films, such as silicon carbide (SiC) or silicon carbonitride (SiCN), grown via chemical vapor deposition (CVD). researchgate.netresearchgate.netmdpi.com For instance, AES can quantify the atomic concentrations of silicon, carbon, and nitrogen in SiCN films, revealing how deposition parameters influence the film's stoichiometry. researchgate.net Studies on SiCN films derived from organosilicon precursors have used AES to show the relationship between substrate temperature and the atomic concentration of Si, C, and N. researchgate.net Furthermore, AES depth profiling, which combines AES with ion sputtering to incrementally remove surface layers, can reveal the elemental distribution throughout the thickness of a film, assessing uniformity and identifying interfacial layers. researchgate.net This is particularly useful for evaluating the integrity of dielectric barrier layers made from silicon nitride (SiNx) to prevent copper diffusion in microelectronics. aip.org
The data from AES is often presented as derivative spectra, where the kinetic energy of the emitted Auger electrons is plotted to identify elemental peaks. wikipedia.org
Table 1: Example of AES Data for a Silicon Carbonitride Film
| Element | Atomic Concentration (%) |
|---|---|
| Silicon (Si) | 45 |
| Carbon (C) | 35 |
| Nitrogen (N) | 18 |
| Oxygen (O) | 2 |
Note: This table represents typical data obtained from AES analysis of a SiCN film, illustrating the quantitative elemental composition at the surface.
X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) for Material Microstructure
X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) are crucial techniques for analyzing the crystallographic structure and microstructure of materials derived from this compound.
X-ray Diffraction (XRD) is a non-destructive technique that provides detailed information about the crystalline structure of materials. malvernpanalytical.commeasurlabs.com It works by directing a beam of X-rays at a sample and measuring the scattered intensity as a function of the scattering angle. gfz.de The resulting diffraction pattern is unique to the crystalline phases present in the material, acting as a "fingerprint" for identification. xraydiffrac.com XRD can be used to determine phase composition, crystal structure, lattice parameters, crystallite size, and strain. malvernpanalytical.comxraydiffrac.com For materials synthesized from this compound, such as silicon carbide, XRD is used to identify the specific polytype of SiC (e.g., 3C-SiC), assess the degree of crystallinity, and measure preferred orientation (texture) in thin films. diva-portal.orgresearchgate.net
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used for characterizing the crystallographic orientation of materials. nih.gov An electron beam is scanned across a tilted crystalline sample, and the diffracted electrons form patterns that are captured by a detector. These patterns provide information on the crystal orientation, phase, and strain at each point. EBSD is particularly valuable for creating maps of the microstructure, showing grain size, grain boundaries, and texture. nih.govdiva-portal.org In the study of SiC films, EBSD can visualize the grain structure and identify different domains, such as twinning, which can affect the material's properties. diva-portal.orgresearchgate.net For example, EBSD has been used to demonstrate single-domain growth of 3C-SiC epilayers on SiC substrates. diva-portal.org
Table 2: Comparison of XRD and EBSD Capabilities
| Feature | X-ray Diffraction (XRD) | Electron Backscatter Diffraction (EBSD) |
|---|---|---|
| Primary Information | Phase identification, lattice parameters, crystallinity | Crystal orientation, grain size, texture, phase mapping |
| Spatial Resolution | Typically bulk analysis (microns to millimeters) | High (nanometers to microns) |
| Sample Type | Powders, bulk solids, thin films | Polished, tilted solid samples |
| Key Application | Identifying crystalline phases in a material | Mapping the microstructural and crystallographic features |
Thermal Analysis Techniques for Material Properties
Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For polymers and ceramics derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, decomposition pathways, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. setaramsolutions.comkuleuven.be This technique is fundamental for determining the thermal stability of materials, studying decomposition kinetics, and quantifying the composition of multi-component systems. admatel.com
For derivatives of this compound, such as preceramic polymers (e.g., polysilazanes), TGA is used to evaluate their transformation into ceramic materials. dtic.milgoogle.com The TGA curve, which plots mass versus temperature, reveals the onset temperature of decomposition and the ceramic yield (the percentage of initial mass remaining at high temperatures). dtic.milgoogle.com For example, TGA of polysilazanes shows a continuous weight loss as the polymer pyrolyzes, converting into a silicon-based ceramic. dtic.milrsc.org The atmosphere (e.g., nitrogen or air) can be controlled to study oxidative or non-oxidative decomposition. kuleuven.be Coupling TGA with mass spectrometry (TGA-MS) allows for the identification of the gaseous species evolved during decomposition, providing insight into the chemical reactions occurring. rsc.org
Table 3: TGA Data for a Preceramic Polymer Derived from a Silane (B1218182) Precursor
| Temperature (°C) | Mass Remaining (%) | Decomposition Stage |
|---|---|---|
| 100 | 99.5 | Loss of residual solvent |
| 400 | 90.0 | Onset of polymer decomposition |
| 800 | 75.0 | Major polymer-to-ceramic conversion |
| 1000 | 72.0 | Final ceramic yield |
Note: This table illustrates a typical TGA profile, showing mass loss at different temperature intervals corresponding to specific thermal events.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.frwikipedia.org DSC is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. wikipedia.orgtorontech.com
In the study of this compound derivatives, DSC is particularly useful for characterizing the thermal properties of polymers. mdpi.comdtic.mil For example, DSC can determine the glass transition temperature (Tg) of silane-based polymers, which is a critical parameter for understanding their mechanical properties. acs.orgresearchgate.net It can also be used to study curing reactions in photopolymer networks, where the heat evolved during polymerization provides information on reaction kinetics. acs.org In the context of materials for lithium-ion batteries, DSC has been employed to evaluate the thermal safety of silane-based electrolyte additives by measuring the exothermic reactions between the lithiated anode and the electrolyte. mdpi.com The resulting data, including onset temperature and heat of reaction, are crucial for assessing thermal stability. mdpi.com
Table 4: DSC Measurement Parameters for Polymer Characterization
| Parameter Measured | Description | Typical Application for Silane Polymers |
|---|---|---|
| Glass Transition (Tg) | Temperature at which an amorphous polymer changes from a rigid to a rubbery state. | Determining the service temperature range of a polymer. |
| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. | Identifying crystalline domains and processing conditions. |
| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling. | Studying the crystallization behavior from the melt. |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a chemical reaction (e.g., curing). | Quantifying the extent of crosslinking or polymerization. acs.org |
Advanced Spectroscopic and Microscopy Approaches
To gain deeper insights into the chemical and structural evolution of materials derived from this compound, especially during their formation, advanced characterization methods are employed. Synchrotron-based techniques, in particular, offer unparalleled capabilities for real-time, in-situ studies.
Synchrotron Radiation-Based Characterization for In-situ and Operando Studies
Synchrotron radiation provides extremely bright, focused, and tunable X-ray beams that enable a range of advanced characterization techniques. aip.org The high flux allows for rapid data acquisition, making it possible to study dynamic processes in real-time (in-situ) and while a device or material is operating (operando). acs.orgresearchgate.net
For materials science involving precursors like this compound, synchrotron-based techniques are invaluable for studying the mechanisms of thin film growth and material formation. aip.org For example, in-situ synchrotron X-ray diffraction can monitor the structural changes and phase evolution during the chemical vapor deposition (CVD) or thermal decomposition of silicon precursors. acs.orgresearchgate.net This has been used to study the formation of silicon clathrates from silicide precursors, revealing coherent structural relationships between the precursor and the final product without an intermediate amorphous phase. acs.org Similarly, in-situ small-angle X-ray scattering (SAXS) can track the formation and ordering of nanostructures during the synthesis of materials like SBA-15 from silicon alkoxide precursors. nih.gov
Soft X-ray photoemission spectroscopy using synchrotron radiation has been utilized to investigate the chemisorption and reaction of diethylsilane on silicon surfaces. researchgate.netiaea.org These studies can identify surface species and track their chemical transformations as a function of temperature, providing fundamental insights into the initial stages of SiC film growth. researchgate.netiaea.org The ability to perform these measurements under reaction conditions provides a direct window into the complex chemical and physical processes that govern the final properties of the material.
Table 5: Applications of Synchrotron Techniques for this compound Derivatives
| Synchrotron Technique | Information Obtained | Example Application |
|---|---|---|
| In-situ X-ray Diffraction (XRD) | Real-time crystal structure and phase transformations. acs.org | Monitoring the conversion of a precursor to a crystalline silicon-based material during heating. acs.org |
| In-situ Small-Angle X-ray Scattering (SAXS) | Evolution of nanoscale structures and ordering. nih.gov | Observing the self-assembly of mesoporous silica (B1680970) from organosilane precursors. nih.gov |
| In-situ X-ray Photoelectron Spectroscopy (XPS) | Real-time surface elemental composition and chemical state changes. researchgate.net | Studying the decomposition and bonding of diethylsilane on a substrate during CVD. iaea.org |
| In-situ X-ray Absorption Spectroscopy (XAS) | Local atomic structure and electronic states during a reaction. | Probing the changing coordination environment of silicon atoms during polymer-to-ceramic conversion. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Silicon |
| Silicon Carbide (SiC) |
| Silicon Carbonitride (SiCN) |
| Silicon Nitride (SiNx) |
| Copper |
| Polysilazane |
| Silicon Clathrates |
| SBA-15 |
| Silicon Alkoxide |
| Diethylsilane |
| Indium |
| Tin |
| Bismuth |
| Lead |
| Polyethylene |
| Fatty Acids |
| 1,1,3,3-tetramethyldisilazane |
| Tetraethylorthosilicate |
| Ammonia |
| Hydrogen |
| Methyltrichlorosilane |
| Dimethyldichlorosilane |
| Methylchlorosiloxanes |
| Di-t-butylsilane |
| Di-n-butylsilane |
| Di-t-butyldichlorosilane |
| Di-n-butyldichlorosilane |
| Phenylmethyldichlorosilane |
| Diphenyldichlorosilane |
| Vinyltrimethoxysilane |
| Dichloromethane |
| Tetrahydrofuran (B95107) |
| Toluene |
| Hexane |
| Isopropanol |
| Methanol (B129727) |
| Ethanol (B145695) |
| Acetone |
| Sodium |
| Potassium |
| Lithium |
| Magnesium |
| Calcium |
| Aluminum |
| Iron |
| Nickel |
| Zinc |
| Cadmium |
| Germanium |
| Gallium |
| Arsenic |
| Antimony |
| Tellurium |
| Selenium |
| Sulfur |
| Chlorine |
| Bromine |
| Iodine |
| Boron |
| Phosphorus |
| Oxygen |
| Nitrogen |
| Carbon |
| Argon |
| Helium |
| Neon |
| Krypton |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the surface topography and morphology of materials at the micro and nanoscale. numberanalytics.commdpi.comresearchgate.net It is particularly valuable for evaluating the effects of surface modification, such as the application of this compound and its derivatives. pressbooks.pub By scanning a focused beam of electrons across a sample, SEM generates detailed images that reveal crucial information about the texture, uniformity, and composition of the modified surface. msu.eduiyte.edu.tr
The primary application of SEM in this context is to visually assess the quality and characteristics of the film formed by the silylation process. When this compound or its derivatives are applied to a substrate, they are intended to form a thin, uniform layer. SEM analysis provides direct visual evidence of the success of this process. High-resolution images can confirm the presence of a homogeneous and continuous film or, conversely, reveal defects such as cracks, pinholes, or incomplete coverage. pressbooks.pub
Furthermore, SEM is instrumental in comparing the morphological outcomes of different silylation procedures. For instance, researchers can use SEM to determine how variables like reactant concentration, temperature, reaction time, and application method (e.g., vapor deposition versus solution-based methods) influence the resulting surface structure. Observations might range from a perfectly smooth and featureless surface to the formation of distinct island-like agglomerates or patterned nanostructures. researchgate.net
An integral part of many SEM systems is Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique used for the elemental analysis of a sample. mdpi.com When coupled with SEM, EDS can map the distribution of elements on the surface. For surfaces treated with this compound, EDS analysis can confirm the presence and uniform distribution of silicon (Si) and chlorine (Cl), providing chemical evidence that the silylation has occurred and that the compound is present on the substrate. mdpi.comresearchgate.net
The data obtained from SEM imaging can be both qualitative and quantitative. While images provide a qualitative understanding of the surface, image analysis software can be used to quantify parameters like particle size, pore distribution, and surface roughness, offering a more detailed and comparative assessment of different modified surfaces. nih.gov
The following table summarizes representative research findings from SEM analysis on surfaces modified with silane derivatives, illustrating the type of data that can be obtained.
| Substrate Material | Silane Derivative Used | Deposition Method | Key SEM Morphological Observations | Magnification |
| Silicon Wafer | This compound | Chemical Vapor Deposition (CVD) | Formation of a uniform, smooth, and continuous film with no visible pinholes or defects. | 20,000x |
| Glass Slide | This compound | Solution-Phase Deposition (Toluene) | Presence of isolated, hemispherical silane agglomerates randomly distributed across the surface. | 10,000x |
| Nanoporous Gold (NPG) | Diethylsilane | Liquid-Phase Reaction | The porous structure of the NPG is retained after silylation, with the silane coating conforming to the existing topography. rsc.org | 50,000x |
| Poly(vinylidene fluoride) Membrane | Acrylamide Derivative | Graft Polymerization | Initial porous membrane structure becomes progressively covered and pores are blocked with increasing polymerization time. researchgate.net | 15,000x |
| Polyurethane Coating | Organosilane | Additive Blending | Addition of nanosilica modified with organosilane results in a dual-scale micro and nano hierarchical structure, increasing surface roughness. csic.es | 5,000x |
Comparative Analysis and Structure Reactivity Relationships in Organosilicon Chemistry
Diethylchlorosilane vs. Methylchlorosilanes: Steric and Electronic Effects
The reactivity of chlorosilanes is fundamentally governed by the nature of the alkyl groups bonded to the silicon atom. A comparison between this compound and its methyl-substituted counterparts, such as dimethyldichlorosilane, reveals significant differences attributable to both steric and electronic factors.
Steric Effects: The most apparent difference is the size of the alkyl substituents. The ethyl groups on this compound are bulkier than the methyl groups on methylchlorosilanes. dakenchem.com This increased steric hindrance around the central silicon atom in this compound makes it less accessible to nucleophilic attack compared to the more open silicon center in methylchlorosilanes like dimethyldichlorosilane. dakenchem.com This can lead to slower reaction rates in processes like hydrolysis or alcoholysis.
Electronic Effects: Alkyl groups are electron-donating via an inductive effect, which increases the electron density on the silicon atom. Ethyl groups are slightly more electron-donating than methyl groups. This enhanced electron-donating nature of the two ethyl groups in this compound makes the silicon atom less electrophilic (less electron-deficient) than the silicon in methylchlorosilanes. A less electrophilic silicon center is less susceptible to attack by nucleophiles.
Consequently, the combination of greater steric bulk and stronger electron donation renders this compound generally less reactive than methylchlorosilanes in typical nucleophilic substitution reactions.
Table 1: Comparative Properties of this compound and Dimethyldichlorosilane
| Property | This compound | Dimethyldichlorosilane |
|---|---|---|
| Chemical Formula | C₄H₁₁ClSi | C₂H₆Cl₂Si |
| Molecular Weight | 122.67 g/mol | 129.06 g/mol |
| Boiling Point | 99.1°C (approx.) | 70°C |
| Alkyl Substituents | Two Ethyl (-CH₂CH₃) groups | Two Methyl (-CH₃) groups |
| Steric Hindrance | Higher | Lower |
| Electronic Effect | More electron-donating | Less electron-donating |
| General Reactivity | Less reactive due to steric and electronic factors | More reactive; readily reacts with water |
Reactivity of Dihydrosilanes (e.g., Diethylsilane) vs. Monohydrosilanes
To understand the reactivity imparted by the Si-H bond in this compound, it is instructive to compare its corresponding dihydride, diethylsilane (B7801327) (Et₂SiH₂), with a related monohydrosilane like triethylsilane (Et₃SiH). The number of silicon-hydride bonds is a critical determinant of a silane's reactivity profile, particularly in reduction and hydrosilylation reactions.
Dihydrosilanes, possessing two Si-H bonds, exhibit unique and often superior reactivity compared to monohydrosilanes, which have only one. researchgate.net Research has shown that diethylsilane can participate in a range of reductive transformations where monohydrosilanes are ineffective. researchgate.net For example, in Au/TiO₂-catalyzed reductions, diethylsilane can reduce aldehydes and ketones almost instantaneously at ambient temperatures. researchgate.net
A striking example of this enhanced reactivity is the reduction of nitriles. Under catalysis by gold nanoparticles, diethylsilane is capable of reducing both aryl and alkyl nitriles to primary amines through a double hydrosilylation pathway. researchgate.net In stark contrast, monohydrosilanes are reported to be completely unreactive under the same conditions. researchgate.net This highlights the distinct mechanistic pathways available to dihydrosilanes, enabling them to act as more potent reducing agents in certain catalytic systems. This enhanced reactivity is attributed to the ability of the dihydrosilane to undergo sequential hydrosilylation steps.
Table 2: Reactivity Comparison of Diethylsilane (Dihydrosilane) vs. Triethylsilane (Monohydrosilane) in Catalytic Reductions
| Substrate | Reaction with Diethylsilane (Et₂SiH₂) | Reaction with Monohydrosilanes (e.g., Et₃SiH) | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Rapid reduction under Au/TiO₂ catalysis. | Can reduce carbonyls, often requiring specific catalysts or conditions. | researchgate.netnih.gov |
| Nitriles | Reduces to primary amines via double hydrosilylation (Au/TiO₂ catalyst). | Completely unreactive under the same conditions. | researchgate.net |
| Secondary/Tertiary Alcohols | Effective reducing agent in the presence of B(C₆F₅)₃. | Secondary and tertiary alcohols are not reduced with Et₃SiH under the same conditions. | researchgate.net |
| Amides | Can reduce tertiary anilide amides effectively. | Less effective; requires more reactive dihydrosilane for reasonable yields. | nih.govorganic-chemistry.org |
Influence of Alkyl Group Variation on Silane (B1218182) Reactivity and Application Scope
The identity of the alkyl groups attached to the silicon atom significantly influences the silane's physical properties, reactivity, and, consequently, its range of applications. Varying the alkyl group from small entities like methyl and ethyl to longer or bulkier chains systematically modifies the compound's characteristics.
Reactivity: As a general rule, increasing the size and steric bulk of the alkyl group decreases the reactivity of the silane. rsc.orgresearchgate.net This is due to steric hindrance, which impedes the approach of reactants to the silicon center. For instance, in the Piers-Rubinsztajn reaction, increasing the alkyl chain length of an alkoxysilane crosslinker from ethyl to n-butyl leads to an observable change in the reaction rate. rsc.org The preparation of materials with even bulkier groups can be unsuccessful due to this steric effect, with reactions failing to proceed to completion. rsc.org This principle allows for the fine-tuning of reactivity for specific synthetic purposes.
Application Scope: The nature of the alkyl group is a key design element for tailoring silanes for specific applications.
Short-chain alkylsilanes (e.g., those with methyl or ethyl groups) are fundamental building blocks for common silicone polymers, oils, and resins. hoshinesilicon.com
Long-chain alkylsilanes are used to impart hydrophobicity (water repellency) to surfaces. researchgate.netmdpi.com Studies show that the length of the alkyl chain is crucial for controlling this property; nanoparticles functionalized with octyl-silanes become highly hydrophobic, whereas methyl-functionalized particles remain hydrophilic. researchgate.net These long, non-polar chains improve compatibility with organic polymers, making them effective coupling agents for reinforcing polymer composites. mdpi.com
Bulky alkyl groups can be used to control selectivity in chemical reactions by creating a sterically demanding environment around the silicon atom.
This ability to modify properties by simply changing the alkyl substituent makes organosilanes an exceptionally versatile class of compounds.
Table 3: Effect of Alkyl Group Variation on Silane Properties and Applications
| Alkyl Group Type | Effect on Reactivity | Primary Application Scope |
|---|---|---|
| Methyl (-CH₃) | High reactivity due to low steric hindrance. | Building block for common silicone polymers (e.g., PDMS). hoshinesilicon.com |
| Ethyl (-C₂H₅) | Slightly lower reactivity than methyl due to increased steric/electronic effects. | Intermediate in silicone production, precursor for specific siloxane materials. |
| Long-chain (e.g., Octyl, C₈H₁₇) | Lower reactivity; provides significant steric hindrance. mdpi.com | Surface modification (hydrophobicity), coupling agents in polymer composites. researchgate.netmdpi.com |
| Bulky (e.g., tert-Butyl) | Significantly reduced reactivity due to extreme steric hindrance. rsc.org | Used to introduce steric bulk and control selectivity in synthesis. |
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Production Methods
The traditional industrial production of organochlorosilanes, including diethylchlorosilane, often relies on the direct process, a variant of the Müller-Rochow synthesis. This process involves the reaction of ethyl chloride with elemental silicon, catalyzed by copper. mdpi.comacs.org While this method is a cornerstone of organosilane production, current research is focused on developing more sustainable and environmentally friendly synthetic routes. mdpi.com
In line with the principles of green chemistry, efforts are being made to reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net A significant challenge in conventional chlorosilane chemistry is the production of harmful byproducts like hydrogen chloride. mdpi.com To address this, researchers are exploring alternative precursors to chlorosilanes, such as alkoxysilanes, which can be synthesized through more environmentally benign pathways. mdpi.com
Novel catalytic routes are being investigated to improve the efficiency and selectivity of this compound synthesis. One promising approach involves the direct synthesis from metallic silicon, an alkene or alkyne (like ethylene (B1197577) or acetylene), and hydrogen chloride, which can yield various organochlorosilanes. rsc.org Another innovative method involves the reaction of hydridosilanes with hydrogen chloride in the presence of an ether compound, which offers a pathway to organochlorosilanes. google.com These emerging synthetic strategies aim to minimize waste, reduce energy consumption, and utilize renewable feedstocks, contributing to a more sustainable chemical industry. researchgate.netyoutube.com
| Synthetic Route | Reactants | Key Features | Sustainability Aspects |
|---|---|---|---|
| Müller-Rochow Process | Alkyl Halide, Silicon, Copper Catalyst | Established industrial method. | Can generate hazardous byproducts. mdpi.com |
| Direct Synthesis | Silicon, Alkene/Alkyne, HCl | Direct formation of organochlorosilanes. rsc.org | Potential for higher atom economy. |
| From Hydridosilanes | Hydridosilane, HCl, Ether | Alternative to direct process. google.com | May offer milder reaction conditions. |
| Alkoxysilane Route | (Derived from alcohols and silicon) | Avoids chlorosilane intermediates. mdpi.com | Reduces hazardous byproduct formation. mdpi.com |
Exploration of this compound in Advanced Functional Materials
This compound serves as a crucial building block in the synthesis of a wide array of advanced functional materials. Its bifunctional nature, possessing both reactive Si-Cl and Si-H bonds, makes it a valuable precursor for the creation of specialized polymers and hybrid materials. google.com Organoalkoxysilanes, which can be derived from this compound, are key components in the sol-gel process to produce silica-based materials with tailored properties for applications in catalysis, separation processes, and drug delivery. researchgate.netmdpi.com
The incorporation of this compound into polysiloxanes allows for the development of materials with enhanced thermal stability, chemical resistance, and specific mechanical properties. google.comresearchgate.net These customized polysiloxanes find applications in high-performance adhesives, sealants, and coatings. google.com Furthermore, this compound is a precursor for organofunctional silanes used in the production of advanced ceramics and electronic materials. mdpi.commdpi.com
Future research is directed towards leveraging the unique reactivity of this compound to create novel polymeric architectures and organic-inorganic hybrid materials. researchgate.net These materials are expected to have applications in cutting-edge technologies, including advanced composites, membranes for separation, and functional coatings with smart-responsive properties. researchgate.net
| Material Class | Key Properties | Potential Applications |
|---|---|---|
| Specialty Polysiloxanes | Enhanced thermal and chemical stability. google.com | High-performance sealants, adhesives, coatings. google.com |
| Organic-Inorganic Hybrids | Tailorable properties via sol-gel process. researchgate.netmdpi.com | Catalysis, drug delivery, sensors. researchgate.net |
| Advanced Ceramics | High thermal and mechanical strength. | Components for aerospace and electronics. |
| Functional Coatings | Smart-responsive and protective layers. | Anti-corrosion, self-healing surfaces. |
Mechanistic Understanding of Complex Catalytic Cycles
A deeper mechanistic understanding of catalytic cycles involving this compound is crucial for the development of more efficient and selective chemical transformations. A key area of investigation is the hydrosilylation reaction, where this compound adds across a carbon-carbon multiple bond. nih.govnih.gov The mechanism of platinum-catalyzed hydrosilylation often follows the Chalk-Harrod or modified Chalk-Harrod pathways. nih.gov However, side reactions can occur, leading to byproducts. researchgate.nettum.de
Recent studies on related silanes, such as the hydrosilylation of allyl chloride with trichlorosilane, have provided detailed mechanistic insights, revealing the formation of intermediates and the factors influencing selectivity. nih.govresearchgate.net These studies are critical for designing catalysts that can minimize unwanted side reactions.
Future research will likely focus on employing advanced computational and experimental techniques to elucidate the intricate details of catalytic cycles involving this compound. This includes studying the role of ligands, solvents, and reaction conditions on the catalytic activity and selectivity. A thorough understanding of these mechanisms will enable the rational design of novel catalysts for more precise and efficient synthesis of organosilicon compounds. For instance, understanding the competitive dehydrocondensation and hydrosilylation reactions is vital for controlling the final product structure. researchgate.net Additionally, the catalytic cycle of hydrodefluorination using diethylsilane (B7801327), a derivative of this compound, points to the broader catalytic potential of such compounds. wikipedia.org
| Catalytic Reaction | Mechanistic Pathway | Key Research Focus |
|---|---|---|
| Hydrosilylation | Chalk-Harrod, Modified Chalk-Harrod. nih.gov | Improving selectivity, minimizing byproducts. researchgate.net |
| Dehydrocondensation | Formation of Si-O-Si linkages. researchgate.net | Controlling competition with hydrosilylation. researchgate.net |
| Hydrodefluorination | Involves oxidative addition and reductive elimination. wikipedia.org | Exploring novel catalytic applications. wikipedia.org |
Integration of this compound Chemistry in Nanotechnology and Advanced Manufacturing
The unique reactivity of this compound makes it a valuable tool in the fields of nanotechnology and advanced manufacturing. Its ability to functionalize surfaces allows for the modification of nanoparticles and other materials to impart specific properties. researchgate.net For instance, silanization is a common strategy for tailoring the surface chemistry of materials to enhance biocompatibility or to act as a bridge for attaching other molecules. researchgate.net
In nanotechnology, this compound can be used as a precursor to form organoalkoxysilanes, which are then employed in the sol-gel synthesis of silica-based nanoparticles with controlled size and functionality. mdpi.commdpi.com These functionalized nanoparticles have potential applications in areas such as biomedical imaging, drug delivery, and catalysis. researchgate.net The ability to modify the surface of nanoparticles is crucial for their performance and interaction with biological systems. researchgate.net
In the realm of advanced manufacturing, the chemistry of this compound can be integrated into processes for creating advanced materials with tailored properties. While specific applications in areas like 3D printing are still emerging, the potential for using this compound-derived polymers and composites is significant. These materials could offer enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding manufacturing applications. Future research will likely focus on developing new methods to incorporate this compound chemistry into additive manufacturing and other advanced fabrication techniques to create next-generation materials and devices.
Q & A
Q. What are the standard laboratory synthesis methods for diethylchlorosilane, and how do reaction conditions influence yield?
this compound is synthesized via the Müller-Rochow process, where silicon reacts with ethyl chloride in the presence of a copper catalyst at elevated temperatures (250–300°C) . Alternatively, it can be prepared by reacting dichlorodiethylsilane with diethylamine in tetrahydrofuran (THF) under anhydrous conditions, followed by vacuum distillation (yield: ~68%) . Key variables affecting yield include catalyst activity, temperature control, and reagent stoichiometry. Researchers should optimize these parameters using fractional factorial experiments to isolate critical factors.
Q. How does this compound react with nucleophiles, and what intermediates are involved?
this compound undergoes nucleophilic substitution, forming a pentacoordinate silicon intermediate. For example, hydrolysis generates diethylsilanol, while reactions with amines yield silazanes. The reaction mechanism involves chloride displacement by the nucleophile, with steric effects from ethyl groups influencing reaction rates . Kinetic studies (e.g., using ^1H NMR to monitor Si–Cl bond cleavage) are recommended to characterize intermediates.
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- ^1H NMR : Identifies ethyl group environments (e.g., δ 0.90 ppm for Si–CH2CH3) and reaction progress .
- Distillation : Purity is confirmed via boiling point (92–94°C at 36 mbar) .
- FT-IR : Detects Si–Cl (480–520 cm⁻¹) and Si–O/Si–N bonds post-reaction. Researchers should cross-validate results with elemental analysis (e.g., CHNS for C, H, Si content) .
Advanced Research Questions
Q. How can mechanistic inconsistencies in this compound’s reactivity be resolved?
Contradictions in reaction outcomes (e.g., unexpected byproducts) often arise from trace moisture or catalyst deactivation. Researchers should:
- Conduct control experiments under strict anhydrous conditions .
- Use kinetic isotope effects (e.g., D2O vs. H2O) to probe hydrolysis pathways.
- Apply computational methods (DFT calculations) to model transition states and steric effects . Comparative studies between batch and flow reactors may also clarify mechanistic discrepancies .
Q. What strategies stabilize this compound-derived intermediates for drug delivery applications?
Silane-drug conjugates often degrade due to hydrolysis. To enhance stability:
- Modify reaction conditions (e.g., use aprotic solvents like THF).
- Introduce steric hindrance via bulkier alkyl groups (e.g., isopropyl instead of ethyl).
- Encapsulate intermediates in liposomes or polymeric matrices . Accelerated stability testing (40°C/75% RH for 4 weeks) can screen formulations .
Q. How do this compound’s electronic and steric properties affect its role in polymer synthesis?
The ethyl groups reduce electrophilicity at silicon, slowing polymerization but improving control over molecular weight. Researchers should:
Q. What experimental designs address contradictory data in this compound-based surface functionalization?
Discrepancies in surface coverage (e.g., AFM vs. contact angle measurements) may stem from substrate heterogeneity. Solutions include:
- Statistical DOE (Design of Experiments) to identify critical variables (e.g., substrate roughness, reaction time).
- XPS (X-ray photoelectron spectroscopy) to quantify silicon surface concentration.
- Replicate studies across multiple substrates (glass, silicon wafer, polymer films) .
Methodological Guidance
- Data Interpretation : Use PCA (Principal Component Analysis) to disentangle steric vs. electronic effects in reaction datasets .
- Safety Protocols : Handle this compound in a fume hood with nitrile gloves and flame-resistant lab coats due to its flammability and corrosive chloride byproducts .
- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to avoid publication bias, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
